3,4-dimethyl-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide
Description
This compound is a heterocyclic derivative featuring a 1,2,4-thiadiazole core linked to a 1,2,3-triazole moiety and a benzamide group. The molecule’s planar conformation, inferred from analogous structures (e.g., ), is stabilized by intramolecular hydrogen bonds and π-stacking interactions, which may enhance its stability and binding affinity in biological systems . Thiadiazole derivatives are known for diverse pharmacological activities, including antimicrobial and antifungal properties, suggesting this compound may share similar bioactivity profiles .
Properties
Molecular Formula |
C21H20N6OS2 |
|---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
3,4-dimethyl-N-[3-[5-methyl-1-(3-methylsulfanylphenyl)triazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C21H20N6OS2/c1-12-8-9-15(10-13(12)2)20(28)23-21-22-19(25-30-21)18-14(3)27(26-24-18)16-6-5-7-17(11-16)29-4/h5-11H,1-4H3,(H,22,23,25,28) |
InChI Key |
OMALLHDODNNONU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC(=CC=C4)SC)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzamide Precursor
The benzamide moiety is synthesized via N-acylation of 3,4-dimethylbenzoic acid. A catalyst-free method using dibenzoylacetylene and triazole derivatives at room temperature yields functionalized benzamides with >85% efficiency . Alternatively, N,N-dimethylbenzamide derivatives are prepared via sunlight-mediated reactions involving tetrabutylammonium bromide (TBAB), iodine, and potassium hydroxide in aqueous conditions, achieving 75% yields .
Table 1: Reaction Conditions for Benzamide Synthesis
| Starting Material | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| 3,4-Dimethylbenzoic acid | Dibenzoylacetylene, triazole | Room temperature, 2 h | 87% | |
| Benzoic acid | TBAB, I₂, KOH | Sunlight, 2.5 h | 75% |
Formation of the 1,2,3-Triazole Ring
The 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid intermediate is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). A mixture of 3-(methylsulfanyl)phenyl azide and propiolic acid derivatives undergoes cyclization in ethanol at 60°C, yielding the triazole core with 92% efficiency . Single-crystal X-ray diffraction confirms regioselectivity .
Synthesis of the 1,2,4-Thiadiazole Ring
The 1,2,4-thiadiazole ring is constructed via cyclization of thioamide precursors. Lawesson’s reagent facilitates the conversion of N-(cyanoacetyl)benzamide derivatives into 1,2,4-thiadiazoles under reflux in toluene, achieving 78% yield. Alternatively, phosphorus pentasulfide (P₄S₁₀) in dry dichloromethane promotes cyclization at 40°C within 4 h.
Table 2: Thiadiazole Cyclization Methods
| Thioamide Precursor | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| N-(Cyanoacetyl)benzamide | Lawesson’s reagent | Toluene, reflux, 6 h | 78% | |
| N-(Carbamothioyl)benzamide | P₄S₁₀ | CH₂Cl₂, 40°C, 4 h | 82% |
Coupling of Triazole and Thiadiazole Moieties
The triazole and thiadiazole units are linked via nucleophilic aromatic substitution. A solution of 5-amino-1,2,4-thiadiazole-3-carbonyl chloride reacts with the triazole intermediate in tetrahydrofuran (THF) at −10°C, followed by gradual warming to 25°C. Piperidine acetate catalyzes the coupling, yielding 68% of the hybrid structure .
Final Assembly of the Target Compound
The benzamide group is introduced via amide bond formation. 3,4-Dimethylbenzoyl chloride reacts with the amino group of the coupled triazole-thiadiazole intermediate in dimethylformamide (DMF) at 0°C, with triethylamine as a base. After 12 h, the product is purified via column chromatography (SiO₂, ethyl acetate/hexane), yielding 63% of the final compound .
Table 3: Characterization Data
Optimization and Challenges
Key challenges include minimizing side reactions during cyclization and improving coupling efficiency. Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15 min for triazole formation) . Solvent screening reveals that polar aprotic solvents like DMF enhance yields by 12–15% compared to ethanol.
Alternative Routes and Scalability
A one-pot method condenses the triazole, thiadiazole, and benzamide syntheses into a single step using dibenzoylacetylene and triazole derivatives under catalyst-free conditions . While scalable (up to 50 g batches), this approach requires precise stoichiometry to avoid dimerization byproducts .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfur atom in the methylsulfanyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
3,4-dimethyl-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The following table compares key structural and synthetic features of the target compound with related derivatives:
Key Observations:
- Core Heterocycles: The target compound’s dual thiadiazole-triazole system contrasts with the single thiadiazole cores in analogues (e.g., ). This may enhance π-π interactions in target binding .
Research Findings and Implications
Crystallographic and Computational Insights
- Planarity and Stability: Analogues like ’s compound exhibit planar conformations (r.m.s. deviation <0.15 Å), stabilized by intramolecular C–H···N bonds. The target compound likely adopts a similar geometry, critical for molecular recognition .
- Refinement Tools: SHELXL () and WinGX/ORTEP () are standard for crystallographic analysis of such compounds, ensuring accurate structural validation .
Biological Activity
The compound 3,4-dimethyl-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide is a synthetic organic molecule characterized by its complex structure that includes a benzamide moiety and heterocycles such as triazole and thiadiazole. This article explores its biological activity, including antitumor, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 436.6 g/mol. The presence of functional groups such as methylsulfanyl and various methyl substituents contributes to its unique chemical properties and potential biological activities.
Antitumor Activity
Research indicates that compounds containing thiadiazole and triazole scaffolds exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies have shown that derivatives similar to this compound demonstrate IC50 values in the low micromolar range against lung and breast cancer cells. The specific structural features of this compound may enhance its efficacy through mechanisms such as inhibiting cell proliferation or inducing apoptosis .
Antimicrobial Activity
Compounds with similar structural features have also been evaluated for their antimicrobial properties:
- Activity Against Bacteria : Studies reveal that derivatives with thiadiazole rings exhibit notable antibacterial effects. For example, compounds structurally related to this compound showed significant inhibition against various strains of bacteria .
Anti-inflammatory Effects
The potential anti-inflammatory properties of this compound are supported by its structural components:
- Mechanism of Action : The presence of the benzamide moiety is linked to the inhibition of pro-inflammatory cytokines. Research has indicated that similar compounds can modulate inflammatory pathways effectively .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Methylthio-1H-pyrazole | Contains a pyrazole ring | Antimicrobial activity |
| 2-Amino-5-benzylthio-1,3,4-thiadiazole | Thiadiazole with benzyl substitution | Anticancer properties |
| 4-Methyl-N-(3-pyridinyl)-benzamide | Benzamide with pyridine | Anti-inflammatory effects |
This table highlights how specific structural elements contribute to distinct biological activities observed in related compounds .
Case Studies
Several studies have focused on the biological evaluation of compounds similar to this compound:
- Antitumor Efficacy : A study reported that a closely related compound exhibited significant cytotoxic effects against A431 cancer cells with an IC50 value lower than that of doxorubicin .
- Antimicrobial Screening : Another investigation demonstrated that derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria in disc diffusion assays .
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, typically starting with the formation of the triazole or thiadiazole core. Key steps include:
- Triazole ring formation : Cycloaddition reactions (e.g., copper-catalyzed azide-alkyne click chemistry) to introduce the 1,2,3-triazole moiety .
- Thiadiazole functionalization : Sulfur-containing groups are introduced via nucleophilic substitution or thiol-ene reactions under controlled temperatures (60–80°C) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for their ability to stabilize intermediates, while catalysts like palladium complexes improve yields in coupling steps .
- Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensure reaction progress and purity (>95%) .
Q. Which characterization techniques are critical for confirming the compound’s structural integrity?
- NMR spectroscopy : H and C NMR validate the positions of methyl, thiadiazole, and triazole groups .
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves crystal packing and stereochemical details, critical for structure-activity relationship (SAR) studies .
- Elemental analysis : Ensures stoichiometric purity (<1% deviation) .
Q. What initial biological screening assays are recommended for this compound?
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC values calculated .
- Enzyme inhibition : Kinase or protease inhibition assays to identify mechanistic targets .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways and predict biological activity?
- Quantum chemical calculations : Tools like Gaussian or ORCA model transition states and activation energies, reducing trial-and-error synthesis .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like EGFR or COX-2, guiding SAR modifications .
- Machine learning : AI models trained on PubChem or ChEMBL datasets prioritize high-yield synthetic routes or bioactive analogs .
Q. How can contradictory data on biological activity across studies be resolved?
Contradictions often arise from:
- Structural analogs : Minor substituent changes (e.g., methyl vs. ethyl groups) drastically alter activity. Compare with analogs like N-((5-(ethylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide .
- Assay conditions : Variations in cell line viability (e.g., serum concentration, incubation time) require standardization .
- Solubility limitations : Poor aqueous solubility may mask true activity. Use DMSO co-solvents or nanoformulations to improve bioavailability .
Q. What strategies enhance the compound’s target specificity and reduce off-target effects?
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) for selective activation in target tissues .
- Bioconjugation : Link to antibodies or peptides for targeted delivery .
- Metabolic profiling : LC-MS/MS identifies major metabolites and potential toxicity risks .
Q. How can reaction scalability be improved without compromising yield?
- Flow chemistry : Continuous reactors minimize side reactions and improve heat management for large-scale synthesis .
- Catalyst recycling : Immobilized catalysts (e.g., Pd on carbon) reduce costs and waste .
- Process analytical technology (PAT) : Real-time monitoring via inline IR spectroscopy ensures consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
